molecular formula C17H21ClO3 B14165461 1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid CAS No. 4418-45-5

1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid

Cat. No.: B14165461
CAS No.: 4418-45-5
M. Wt: 308.8 g/mol
InChI Key: WLDLYPQRSVEJCS-UHFFFAOYSA-N
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Description

1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid is an organic compound with the molecular formula C17H21ClO3. This compound is characterized by the presence of a chlorobenzyl group attached to a cyclohexane ring, which is further substituted with a methyl and oxo group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid typically involves the reaction of o-chlorobenzyl chloride with alpha-methyl-2-oxocyclohexanepropionic acid under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as CoBr2/MnBr2 are often used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The chlorobenzyl group plays a crucial role in binding to the active site of the target enzyme, while the oxo and methyl groups contribute to the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexane ring and the oxo group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

4418-45-5

Molecular Formula

C17H21ClO3

Molecular Weight

308.8 g/mol

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]-2-oxocyclohexyl]-2-methylpropanoic acid

InChI

InChI=1S/C17H21ClO3/c1-12(16(20)21)10-17(9-5-4-8-15(17)19)11-13-6-2-3-7-14(13)18/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,20,21)

InChI Key

WLDLYPQRSVEJCS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCCCC1=O)CC2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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